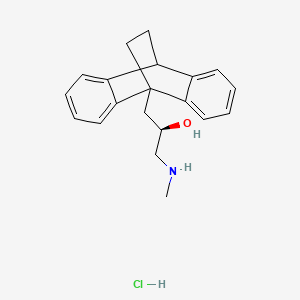

Liarozole hydrochloride

Descripción general

Descripción

Liarozol clorhidrato es un compuesto que contiene imidazol conocido por su capacidad para inhibir el metabolismo de la todo-trans-retinoico ácido (ATRA) dependiente del citocromo P450. Se utiliza principalmente como un agente bloqueante del metabolismo del ácido retinoico (RAMBA) y ha demostrado potencial para inhibir la aromatasa, una enzima clave en la biosíntesis de estrógenos . Este compuesto también es reconocido por su papel en el tratamiento de afecciones como la ictiosis laminar y ciertos tipos de cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de liarozol clorhidrato implica la reacción de 6-[(3-clorofenil)-imidazol-1-ilmetil]-1H-bencimidazol con ácido clorhídrico. Las condiciones de reacción suelen incluir:

Temperatura: Temperaturas ambientales a ligeramente elevadas.

Solvente: A menudo se lleva a cabo en un solvente orgánico como metanol o etanol.

Purificación: El producto generalmente se purifica mediante recristalización o cromatografía para lograr altos niveles de pureza.

Métodos de producción industrial: La producción industrial de liarozol clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Reactores por lotes o de flujo continuo: Para asegurar la calidad y el rendimiento consistentes.

Control de calidad: Pruebas rigurosas para la pureza y la potencia.

Medidas de seguridad: Manejo de productos químicos peligrosos y gestión de residuos.

Análisis De Reacciones Químicas

Tipos de reacciones: Liarozol clorhidrato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar varios metabolitos.

Reducción: Las reacciones de reducción son menos comunes pero posibles en condiciones controladas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Solventes: Solventes orgánicos como diclorometano, acetonitrilo.

Productos principales:

Productos de oxidación: Varios metabolitos hidroxilados.

Productos de sustitución: Derivados con grupos funcionales sustituidos.

Aplicaciones Científicas De Investigación

Liarozol clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar las interacciones de las enzimas del citocromo P450 y el metabolismo del ácido retinoico.

Biología: Investigado por sus efectos sobre la diferenciación y proliferación celular.

Medicina: Explorado como un tratamiento para afecciones como la ictiosis laminar, el cáncer de próstata y el cáncer de mama. .

Mecanismo De Acción

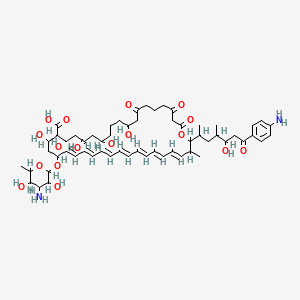

Liarozol clorhidrato ejerce sus efectos inhibiendo el metabolismo de la todo-trans-retinoico ácido (ATRA) dependiente del citocromo P450. Esta inhibición conduce a niveles elevados de ATRA, lo cual es crucial para la diferenciación y proliferación celular. El compuesto también inhibe la aromatasa, reduciendo la biosíntesis de estrógenos. Además, se ha demostrado que el liarozol clorhidrato mejora los efectos antiproliferativos de la 1α,25-dihidroxivitamina D3 al inhibir la actividad de la 24-hidroxilasa, lo que prolonga la vida media del metabolito activo de la vitamina D .

Compuestos similares:

Liarozol diclorhidrato: Otra forma de liarozol con efectos inhibitorios similares sobre las enzimas del citocromo P450.

Alprazolam: Aunque es un isómero del liarozol, no está relacionado en términos de efectos farmacológicos.

Singularidad: Liarozol clorhidrato es único debido a su doble acción inhibitoria tanto sobre el metabolismo del ácido retinoico como sobre la aromatasa. Esta acción dual lo hace particularmente valioso en el tratamiento de afecciones que involucran tanto las vías del ácido retinoico como del estrógeno .

Comparación Con Compuestos Similares

Liarozole dihydrochloride: Another form of liarozole with similar inhibitory effects on cytochrome P450 enzymes.

Alprazolam: Although an isomer of liarozole, it is unrelated in terms of pharmacological effects.

Uniqueness: Liarozole hydrochloride is unique due to its dual inhibitory action on both retinoic acid metabolism and aromatase. This dual action makes it particularly valuable in treating conditions that involve both retinoic acid and estrogen pathways .

Propiedades

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSZCHORPMQCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115575-11-6 (Parent) | |

| Record name | Liarozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046817 | |

| Record name | Liarozole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145858-50-0 | |

| Record name | Liarozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

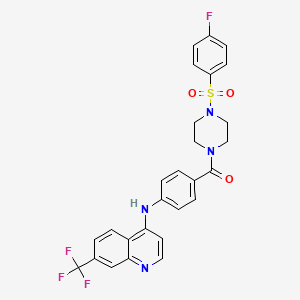

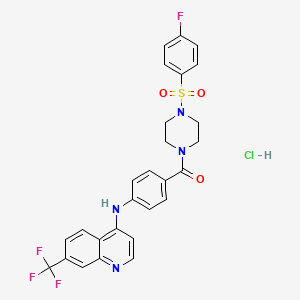

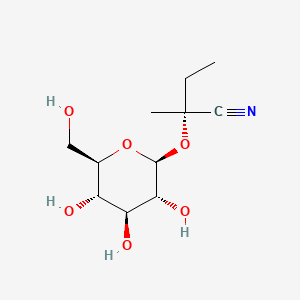

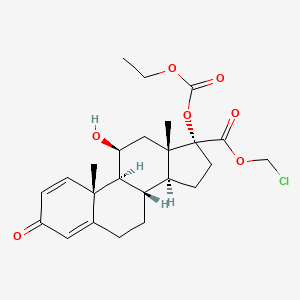

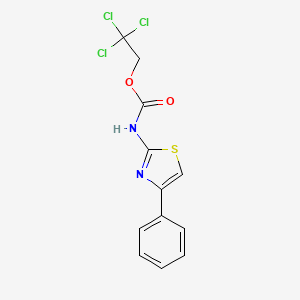

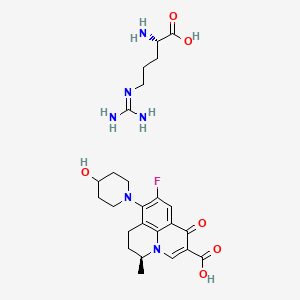

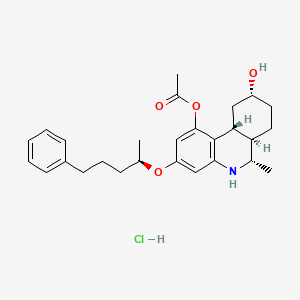

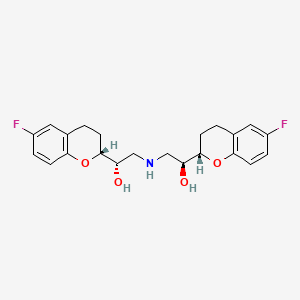

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.